7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine
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Overview
Description
7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by its fused ring structure, which includes both triazole and triazine moieties. The presence of nitrogen atoms in the ring system imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine can be achieved through several methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . This reaction typically occurs under mild conditions and can be facilitated by the presence of catalysts or specific solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines
- 1,2,4-Triazolo[1,5-a][1,3,5]triazin-7(3H)-ones
Comparison: Compared to these similar compounds, 7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine is unique due to its specific fused ring structure and the presence of a methyl group at the 7-position.
Properties
CAS No. |
61139-81-9 |
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Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
7-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C5H5N5/c1-4-7-5-8-6-2-3-10(5)9-4/h2-3H,1H3 |
InChI Key |
MVAOVTLFJYAKCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN=NC2=N1 |
Origin of Product |
United States |
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